5-Hidroxi Buspirona-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

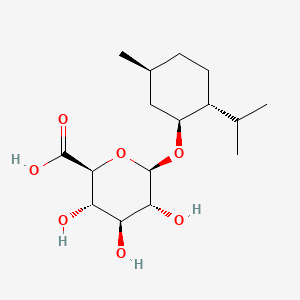

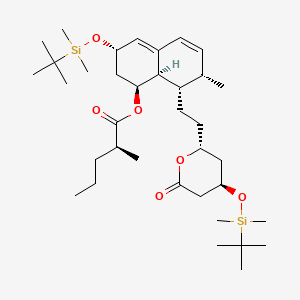

5-Hydroxy Buspirone-d8 is a deuterium-labeled derivative of 5-Hydroxy Buspirone. It is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis. The compound is known for its stability and is often utilized in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Aplicaciones Científicas De Investigación

5-Hydroxy Buspirone-d8 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in GC-MS analysis to study the pharmacokinetics and metabolic profiles of drugs.

Biology: Employed in metabolic studies to trace the pathways and interactions of 5-Hydroxy Buspirone in biological systems.

Medicine: Utilized in drug development to understand the pharmacokinetics and dynamics of new therapeutic agents.

Industry: Applied in quality control processes to ensure the accuracy and precision of analytical measurements.

Mecanismo De Acción

Target of Action

5-Hydroxy Buspirone-d8 is a deuterium-labeled derivative of 5-Hydroxy Buspirone Its parent compound, buspirone, is known to interact with two major 5-ht 1a receptor subtypes involved in the brain’s anxiety and fear circuitry .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Buspirone, its parent compound, is known to enhance serotonergic activity in brain areas associated with anxiety and fear .

Pharmacokinetics

Buspirone, the parent compound of 5-Hydroxy Buspirone-d8, is well absorbed but is subject to first-pass metabolism . The mean systemic availability is approximately 4 percent . Buspirone is eliminated primarily by oxidative metabolism, which produces several hydroxylated metabolites, including 5-hydroxy-buspirone and 1-pyrimidinylpiperazine . In humans, the systemic exposure to buspirone increases linearly in relation to the oral dose . Food increases the bioavailability of buspirone by decreasing first-pass metabolism .

Result of Action

Its parent compound, buspirone, is known to enhance serotonergic activity in brain areas associated with anxiety and fear .

Action Environment

Hepatic cirrhosis resulted in a marked decrease in the clearance of buspirone, which correlated with serum alkaline phosphatase activity . Renal disease produced a modest decrease in buspirone clearance .

Análisis Bioquímico

Biochemical Properties

5-Hydroxy Buspirone-d8 interacts with various enzymes and proteins. It is known to interact with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A receptors . The nature of these interactions involves binding to these receptors, which can influence various biochemical reactions.

Cellular Effects

5-Hydroxy Buspirone-d8 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the serotonin system, which plays a critical role in mood, sleep, attention, learning, and conditions such as anxiety .

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxy Buspirone-d8 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to 5-HT1A and 5-HT2A receptors, influencing the serotonin system .

Temporal Effects in Laboratory Settings

The effects of 5-Hydroxy Buspirone-d8 change over time in laboratory settings. It has been observed that the compound’s impact on behavior in animal models can vary depending on the duration of administration . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 5-Hydroxy Buspirone-d8 vary with different dosages in animal models. For instance, buspirone, from which 5-Hydroxy Buspirone-d8 is derived, has been shown to have dose-dependent effects on behavior in rats

Metabolic Pathways

5-Hydroxy Buspirone-d8 is involved in several metabolic pathways. It is primarily eliminated by oxidative metabolism, which produces several hydroxylated metabolites, including 5-hydroxy-buspirone . The metabolic disposition of buspirone, the parent compound of 5-Hydroxy Buspirone-d8, is similar in humans and rats, with three major metabolic pathways being N-dealkylation to 1-(2-pyrimidinyl)-piperazine (1-PP) and hydroxylation to either 5-hydroxy-buspirone or 1-PP .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Buspirone-d8 involves the incorporation of deuterium atoms into the 5-Hydroxy Buspirone molecule. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of 5-Hydroxy Buspirone-d8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuterium incorporation. The final product is subjected to rigorous quality control measures to ensure its suitability for use as an analytical standard .

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy Buspirone-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form deuterated analogs of reduced 5-Hydroxy Buspirone.

Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions include various deuterated analogs of 5-Hydroxy Buspirone, which are used as internal standards in analytical chemistry .

Comparación Con Compuestos Similares

Similar Compounds

5-Hydroxy Buspirone: The non-deuterated analog of 5-Hydroxy Buspirone-d8.

Buspirone: The parent compound, which is used as an anxiolytic agent.

6-Hydroxy Buspirone: Another hydroxylated analog of Buspirone.

Uniqueness

5-Hydroxy Buspirone-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research .

Propiedades

Número CAS |

1330164-16-3 |

|---|---|

Fórmula molecular |

C21H31N5O3 |

Peso molecular |

409.56 |

Nombre IUPAC |

8-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2/i3D2,4D2,7D2,8D2 |

Clave InChI |

WKAUDMPUKWYRBF-IFBDEUHTSA-N |

SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O |

Sinónimos |

8-[4-[4-(5-Hydroxy-2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione-d8; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

![disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate](/img/structure/B589818.png)